molecular formula C20H21N3O3 B5016080 N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5016080
M. Wt: 351.4 g/mol
InChI Key: ONXSXPYRBCFKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is its versatility in various lab experiments. It can be used in cell-based assays, animal models, and even in clinical trials. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One of the major areas of focus is to improve its solubility and bioavailability, which can enhance its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Furthermore, the compound's potential applications in other fields such as agriculture and material science should be explored.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction between 2,5-dimethylphenylamine and 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-25-17-8-6-5-7-15(17)20-22-18(23-26-20)12-19(24)21-16-11-13(2)9-10-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXSXPYRBCFKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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